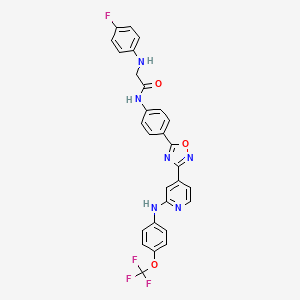
BuChE-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BuChE-IN-2 is a potent inhibitor of butyrylcholinesterase (BuChE), an enzyme that hydrolyzes esters of choline, including acetylcholine. This compound has shown significant potential in inhibiting the aggregation of amyloid-beta (Aβ) peptides, reducing reactive oxygen species (ROS) formation, and chelating copper ions (Cu2+). This compound also exhibits proper blood-brain barrier penetration, making it a promising candidate for Alzheimer’s disease research .
Vorbereitungsmethoden
The synthesis of BuChE-IN-2 involves a multi-step process starting from readily available reactants. The synthetic route typically includes the following steps:
Formation of the core structure: The initial step involves the formation of the core structure through a series of condensation and cyclization reactions.
Functional group modifications:
Purification and characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods such as NMR and mass spectrometry.
Analyse Chemischer Reaktionen
BuChE-IN-2 undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at its aromatic rings, leading to the formation of quinone-like structures.
Reduction: The compound can be reduced under specific conditions, affecting its functional groups and overall structure.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups, potentially altering its inhibitory activity.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
BuChE-IN-2 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the inhibition of butyrylcholinesterase and its interactions with other molecules.
Biology: The compound is used to investigate the role of butyrylcholinesterase in various biological processes, including neurotransmission and neurodegenerative diseases.
Medicine: this compound is a promising candidate for Alzheimer’s disease research due to its ability to inhibit amyloid-beta aggregation and reduce oxidative stress.
Industry: While its industrial applications are limited, this compound can be used in the development of diagnostic tools and therapeutic agents for neurodegenerative diseases
Wirkmechanismus
BuChE-IN-2 exerts its effects by inhibiting the activity of butyrylcholinesterase. The compound binds to the active site of the enzyme, preventing it from hydrolyzing its substrates. This inhibition leads to an increase in the levels of acetylcholine and butyrylcholine in the brain, which can help alleviate the symptoms of neurodegenerative diseases like Alzheimer’s disease. Additionally, this compound inhibits the aggregation of amyloid-beta peptides, reduces the formation of reactive oxygen species, and chelates copper ions, further contributing to its neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
BuChE-IN-2 is unique in its ability to inhibit butyrylcholinesterase with high selectivity and potency. Similar compounds include:
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease. While effective, it has a different mechanism of action and target specificity compared to this compound.
Rivastigmine: Another acetylcholinesterase inhibitor that also inhibits butyrylcholinesterase. this compound has shown better blood-brain barrier penetration and higher selectivity for butyrylcholinesterase.
Galantamine: Primarily an acetylcholinesterase inhibitor with some activity against butyrylcholinesterase. .
Eigenschaften
Molekularformel |
C28H20F4N6O3 |
|---|---|
Molekulargewicht |
564.5 g/mol |
IUPAC-Name |
2-(4-fluoroanilino)-N-[4-[3-[2-[4-(trifluoromethoxy)anilino]pyridin-4-yl]-1,2,4-oxadiazol-5-yl]phenyl]acetamide |
InChI |
InChI=1S/C28H20F4N6O3/c29-19-3-7-20(8-4-19)34-16-25(39)36-22-5-1-17(2-6-22)27-37-26(38-41-27)18-13-14-33-24(15-18)35-21-9-11-23(12-10-21)40-28(30,31)32/h1-15,34H,16H2,(H,33,35)(H,36,39) |
InChI-Schlüssel |
QVBGPENLPOKABU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC(=NO2)C3=CC(=NC=C3)NC4=CC=C(C=C4)OC(F)(F)F)NC(=O)CNC5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-Acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-dimethoxyphenyl)ethoxy]-4-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B12429547.png)
![11-Ethyl-2,24-dihydroxy-10,26-dimethyl-21,26-diazatetracyclo[23.2.1.08,15.09,13]octacosa-1,3,5,16,18-pentaene-20,27,28-trione](/img/structure/B12429555.png)
![3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12429566.png)
![6-[[(4S,6aR,6bS,8aR,14bR)-9-[3,5-dihydroxy-4-(3,4,5-triacetyloxyoxan-2-yl)oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B12429567.png)
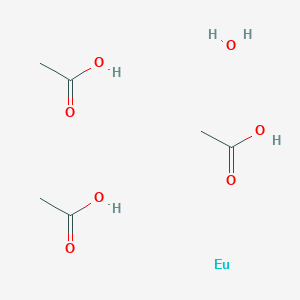



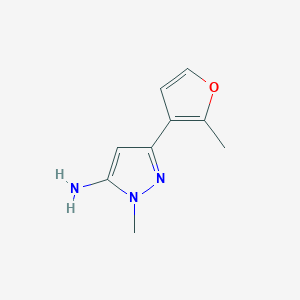
![Methyl 3-[[4-oxo-2-[4-[2-[2-[2-[4-[4-(4-oxo-2-phenylchromen-7-yl)oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]chromen-3-yl]oxymethyl]benzoate](/img/structure/B12429618.png)
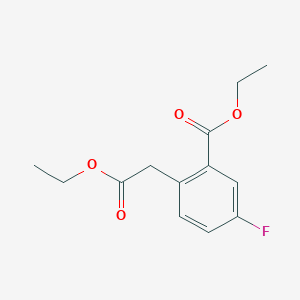
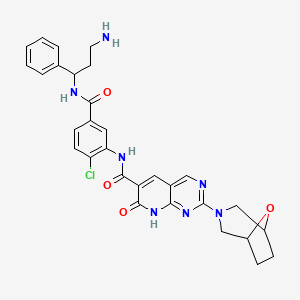
![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12429623.png)
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12429627.png)
